molecular formula C17H18N2O3 B12392392 hMAO-B/MB-COMT-IN-2

hMAO-B/MB-COMT-IN-2

カタログ番号: B12392392
分子量: 298.34 g/mol
InChIキー: AURKHVWGDUMMNB-VJDVQFHISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-2 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .

化学反応の分析

hMAO-B/MB-COMT-IN-2 undergoes various types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled temperature and pressure. The major products formed from these reactions are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

科学的研究の応用

hMAO-B/MB-COMT-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the protective effects against oxidative stress in cells. In medicine, it is being researched for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s Disease. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

作用機序

The mechanism of action of hMAO-B/MB-COMT-IN-2 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps in alleviating symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the binding of the compound to the active sites of MAO-B and COMT enzymes, leading to their inhibition .

類似化合物との比較

hMAO-B/MB-COMT-IN-2 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors like entacapone and tolcapone. this compound stands out due to its combined inhibitory effects on both enzymes, making it a promising candidate for the treatment of neurodegenerative diseases .

特性

分子式

C17H18N2O3

分子量

298.34 g/mol

IUPAC名

(2Z,4E)-5-(3,4-dihydroxyphenyl)-2-(piperidine-1-carbonyl)penta-2,4-dienenitrile

InChI

InChI=1S/C17H18N2O3/c18-12-14(17(22)19-9-2-1-3-10-19)6-4-5-13-7-8-15(20)16(21)11-13/h4-8,11,20-21H,1-3,9-10H2/b5-4+,14-6-

InChIキー

AURKHVWGDUMMNB-VJDVQFHISA-N

異性体SMILES

C1CCN(CC1)C(=O)/C(=C\C=C\C2=CC(=C(C=C2)O)O)/C#N

正規SMILES

C1CCN(CC1)C(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。